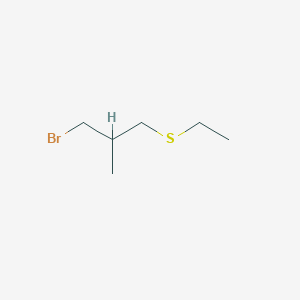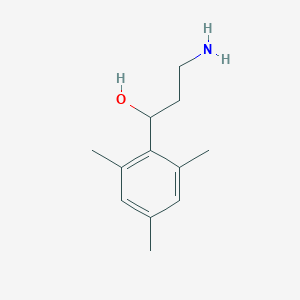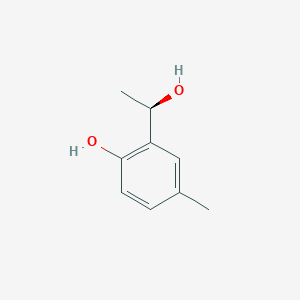
(r)-2-(1-Hydroxyethyl)-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(1-Hydroxyethyl)-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyethyl group attached to the second carbon and a methyl group attached to the fourth carbon of the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Hydroxyethyl)-4-methylphenol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a suitable reducing agent. For instance, the reduction of 2-acetyl-4-methylphenol with sodium borohydride in methanol can yield ®-2-(1-Hydroxyethyl)-4-methylphenol. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-Hydroxyethyl)-4-methylphenol may involve catalytic hydrogenation of the corresponding ketone. This process can be carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(1-Hydroxyethyl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced further to form the corresponding alcohol.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Acetyl-4-methylphenol
Reduction: 2-(1-Hydroxyethyl)-4-methylphenol
Substitution: Various substituted phenols depending on the reagent used
Applications De Recherche Scientifique
®-2-(1-Hydroxyethyl)-4-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used as an intermediate in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ®-2-(1-Hydroxyethyl)-4-methylphenol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with various biological molecules, influencing their activity. The phenolic hydroxyl group can also participate in redox reactions, affecting cellular processes. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, receptor binding, and modulation of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-4-(1-Hydroxyethyl)benzonitrile
- (s)-2-(1-Hydroxyethyl)-4-methylphenol
- 2-(1-Hydroxyethyl)-4-methylphenol
Uniqueness
®-2-(1-Hydroxyethyl)-4-methylphenol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of both hydroxyethyl and methyl groups on the phenol ring also contributes to its distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H12O2 |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2-[(1R)-1-hydroxyethyl]-4-methylphenol |
InChI |
InChI=1S/C9H12O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,7,10-11H,1-2H3/t7-/m1/s1 |
Clé InChI |
MJAVRHJREGOAGY-SSDOTTSWSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)O)[C@@H](C)O |
SMILES canonique |
CC1=CC(=C(C=C1)O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



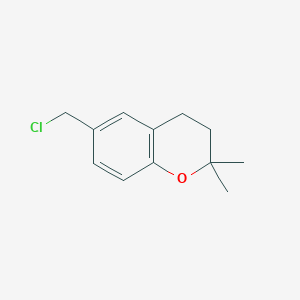
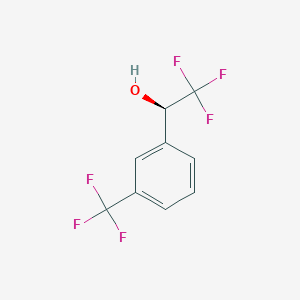
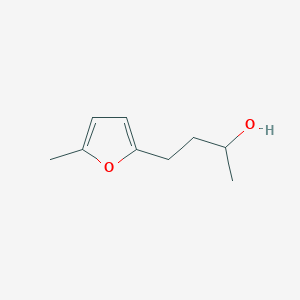
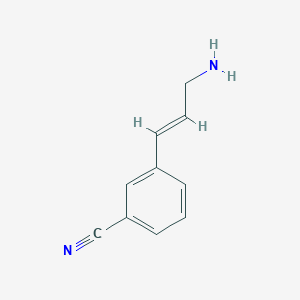
![8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine](/img/structure/B13601366.png)
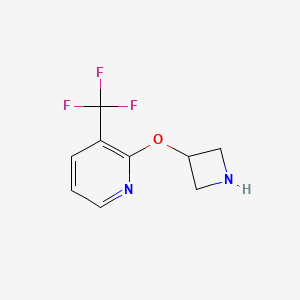
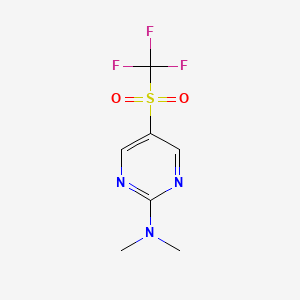
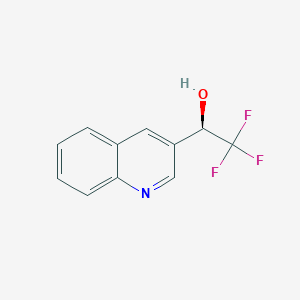
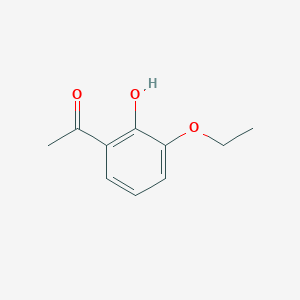
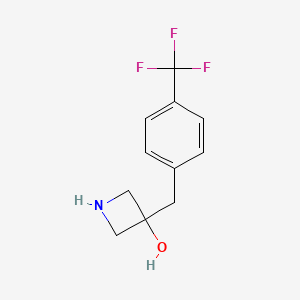
![[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13601395.png)
